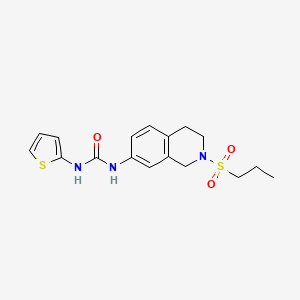
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex compound that belongs to the class of thiourea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O2S, with a molecular weight of approximately 254.35 g/mol. The unique structure combines a tetrahydroisoquinoline moiety with a thiophene ring and a urea functional group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroisoquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Sulfonylation : The introduction of the propylsulfonyl group is performed using propylsulfonyl chloride in the presence of a base.
- Urea Formation : The final step involves the reaction with thiophen-2-yl isocyanate to yield the desired urea derivative.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiourea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, related compounds exhibited GI50 values ranging from 15.1 to 93.3 µM across different cancer types including non-small cell lung cancer and ovarian cancer .
| Cell Line | GI50 (µM) | Compound |
|---|---|---|
| EKVX (Lung Cancer) | 1.7 | Thiourea Derivative |
| OVCAR-4 (Ovarian) | 21.5 | Thiourea Derivative |
| PC-3 (Prostate) | 28.7 | Thiourea Derivative |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiourea derivatives have been shown to exhibit activity against various bacterial strains such as E. faecalis and P. aeruginosa. Compounds in this class have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Ceftriaxone |
| P. aeruginosa | 50 | Ceftriaxone |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The structural components enhance binding affinity to molecular targets involved in tumor growth and bacterial proliferation.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- A study on N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea demonstrated significant inhibition of GSK-3β activity at concentrations as low as 1 µM .
- Another research highlighted that thiourea derivatives showed broad-spectrum activities against multiple cancer cell lines with varying degrees of cytotoxicity .
Eigenschaften
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-10-25(22,23)20-8-7-13-5-6-15(11-14(13)12-20)18-17(21)19-16-4-3-9-24-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLACGICMUKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














